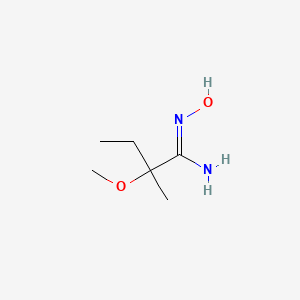

N'-Hydroxy-2-methoxy-2-methylbutanimidamide

Description

N'-Hydroxy-2-methoxy-2-methylbutanimidamide (CAS: Not explicitly provided in evidence) is a substituted amidine derivative characterized by an N-hydroxy group, a methoxy substituent, and a branched alkyl chain. This compound belongs to the broader class of N-hydroxy amidines, which are of interest in organic synthesis, catalysis, and pharmaceutical research due to their ability to act as ligands or directing groups in metal-catalyzed reactions .

Key structural features:

- N-hydroxy group: Enhances metal-binding capacity and redox activity.

- Methoxy substituent: Modifies electron density and steric effects.

- Branched alkyl chain: Influences solubility and steric hindrance.

Properties

Molecular Formula |

C6H14N2O2 |

|---|---|

Molecular Weight |

146.19 g/mol |

IUPAC Name |

N'-hydroxy-2-methoxy-2-methylbutanimidamide |

InChI |

InChI=1S/C6H14N2O2/c1-4-6(2,10-3)5(7)8-9/h9H,4H2,1-3H3,(H2,7,8) |

InChI Key |

FUHFAUFNJZARDK-UHFFFAOYSA-N |

Isomeric SMILES |

CCC(C)(/C(=N/O)/N)OC |

Canonical SMILES |

CCC(C)(C(=NO)N)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-2-methoxy-2-methylbutanimidamide typically involves the reaction of 2-methoxy-2-methylbutanamide with hydroxylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the compound .

Industrial Production Methods

While detailed industrial production methods for N’-Hydroxy-2-methoxy-2-methylbutanimidamide are not widely documented, it is generally produced in specialized chemical manufacturing facilities that adhere to strict safety and quality standards .

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-2-methoxy-2-methylbutanimidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the specific reaction and desired product .

Major Products Formed

The major products formed from these reactions include oximes, nitriles, amines, and substituted derivatives of N’-Hydroxy-2-methoxy-2-methylbutanimidamide .

Scientific Research Applications

N’-Hydroxy-2-methoxy-2-methylbutanimidamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N’-Hydroxy-2-methoxy-2-methylbutanimidamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Analogs and Substituted Amidines

The following table compares N'-Hydroxy-2-methoxy-2-methylbutanimidamide with structurally related compounds:

Key Observations :

- Substituent Effects : Methoxy groups (e.g., in the target compound) increase hydrophilicity compared to aromatic (N-Hydroxy-2-methylbenzimidamide) or thiophene-containing analogs .

- Chain Length : Linear alkyl chains (e.g., N-Hydroxyoctanamide) reduce steric hindrance but decrease solubility in polar solvents compared to branched analogs .

Metal Chelation and Catalysis

Compounds with N-hydroxy groups exhibit strong chelation with transition metals. For example:

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () acts as an N,O-bidentate ligand in C–H bond functionalization. The target compound’s methoxy group may similarly enhance regioselectivity in catalytic reactions .

Biological Activity

N'-Hydroxy-2-methoxy-2-methylbutanimidamide (commonly referred to as N'-hydroxy compound) is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the following IUPAC name:

Its molecular formula is , and it possesses a molecular weight of approximately 132.16 g/mol. The compound is typically found in a powder form with a purity of around 95% .

The biological activity of N'-hydroxy compound is primarily attributed to its interaction with various biomolecules, particularly in the context of inhibiting protein tyrosine phosphatases (PTPs). PTPs play crucial roles in cellular signaling pathways, and their inhibition can lead to significant therapeutic effects, particularly in cancer treatment .

Key Mechanisms:

- Inhibition of Protein Tyrosine Phosphatases : The compound has been shown to inhibit specific PTPs, which are involved in regulating cell growth and differentiation. This inhibition can potentially lead to apoptosis in cancer cells and modulation of insulin signaling pathways .

- Antioxidant Activity : Preliminary studies suggest that N'-hydroxy compound may exhibit antioxidant properties, which can protect cells from oxidative stress and contribute to its anticancer effects .

Biological Activity Assessment

The biological activity of N'-hydroxy compound has been evaluated through various assays. Below is a summary of the methods used to assess its activity:

| Activity Assessed | Method Used | Outcome |

|---|---|---|

| PTP Inhibition | Colorimetric assays | Significant inhibition observed |

| Antioxidant Activity | DPPH assay | Moderate antioxidant capacity noted |

| Cytotoxicity | MTT assay | Induced cytotoxicity in cancer cell lines |

| Insulin Secretion Modulation | Bioluminescent assay | Enhanced insulin secretion in vitro |

Case Studies

- Cancer Cell Lines : In a study involving various cancer cell lines, N'-hydroxy compound demonstrated significant cytotoxic effects, leading to increased apoptosis rates compared to control groups. The mechanism was linked to the inhibition of PTPs involved in cell survival pathways .

- Diabetes Research : Another study explored the compound's effects on insulin secretion in pancreatic beta-cells. Results indicated that treatment with N'-hydroxy compound enhanced insulin release under glucose-stimulated conditions, suggesting potential applications in diabetes management.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.